molecular formula C16H10N2O4 B5768754 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile

2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile

Cat. No. B5768754
M. Wt: 294.26 g/mol
InChI Key: BZGOXWQHYLNMOP-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile is an organic compound that has been widely studied for its potential applications in scientific research. This compound, also known as BNA, has been found to exhibit interesting properties that make it useful in a variety of fields, including chemistry, biology, and medicine. In

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile has been studied for its potential applications in a variety of scientific research fields. In chemistry, this compound has been used as a fluorescent probe for the detection of amino acids and proteins. In biology, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In medicine, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as acetylcholinesterase inhibitors are known to improve cognitive function in patients with this condition.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its inhibition of acetylcholinesterase. By increasing the levels of acetylcholine in the brain, this compound can improve cognitive function, including memory, attention, and learning. However, this compound may also have side effects, including nausea, vomiting, and diarrhea.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile in lab experiments is its ability to selectively inhibit acetylcholinesterase, which can be useful in studying the role of this enzyme in various biological processes. However, this compound may also have limitations, including its potential side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are many future directions for research on 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile. One area of interest is the development of new acetylcholinesterase inhibitors that are more potent and have fewer side effects than this compound. Another area of interest is the use of this compound as a fluorescent probe for the detection of other biomolecules, such as nucleic acids and carbohydrates. Additionally, this compound may have potential applications in the development of new drugs for the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.

Synthesis Methods

The synthesis of 2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)acrylonitrile involves the reaction of 2-nitrobenzaldehyde with 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.

properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c17-9-13(7-12-3-1-2-4-14(12)18(19)20)11-5-6-15-16(8-11)22-10-21-15/h1-8H,10H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGOXWQHYLNMOP-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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